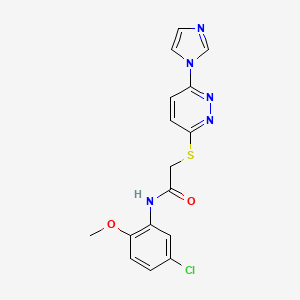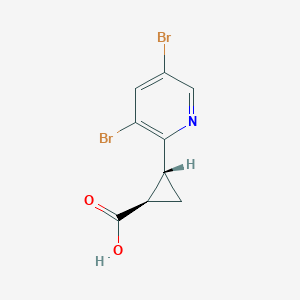
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) cyclopropanecarboxylate" appears to be a derivative of pyridine with a cyclopropane carboxylate group attached. While the specific compound is not directly studied in the provided papers, related compounds and reactions are discussed, which can give insights into the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the treatment of hydrazone with dicyclohexylcarbodiimide to prepare methyl 6-oxo-5-phenyl-1,3,4-oxadiazin-2-carboxylate . Additionally, the oxidation of bicyclic cyclopropanols with manganese(III) tris(pyridine-2-carboxylate) generates cyclic β-keto radicals, which can undergo intramolecular cyclization . These methods suggest that the synthesis of the compound might involve similar cyclization or radical generation techniques.
Molecular Structure Analysis
The molecular structure of related compounds, such as 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, has been determined using X-ray diffraction and DFT quantum chemical calculations . The structure is characterized by nearly planar pyridine subunits and a bent conformation of the linking bridge. This information can be extrapolated to predict that the molecular structure of "this compound" may also exhibit planarity in the pyridine ring and specific conformations due to substituents.
Chemical Reactions Analysis
The related compounds undergo various chemical reactions, such as cycloadditions with norbornene and norbornadiene to afford Diels-Alder adducts, which can decompose to yield γ-oxoketenes . Another reaction involves the tandem ring-opening/cyclization of trans-2-aryl-3-nitrocyclopropane-1,1-dicarboxylates with 2-aminopyridines to access pyrido[1,2-a]pyrimidin-4-one derivatives . These reactions indicate that the compound may also participate in cycloaddition and ring-opening/cyclization reactions, potentially leading to interesting derivatives.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "this compound" are not directly reported, the properties of similar compounds can provide some insights. For instance, the presence of a nitro group and a cyclopropane ring suggests that the compound may have significant reactivity due to the strained ring and electron-withdrawing effects. The compound's solubility, melting point, and stability could be influenced by these functional groups and the overall molecular geometry.
Orientations Futures
The future directions for the study of “(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) cyclopropanecarboxylate” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, this compound could be of interest in the field of medicinal chemistry.
Propriétés
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-5-4-7(17-10(14)6-2-3-6)8(12(15)16)9(13)11-5/h4,6H,2-3H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFVDCOQCNJEHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethyl-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2503513.png)
![N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2503515.png)
![N-[[6-(Diethylamino)pyridin-3-yl]methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2503516.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2503519.png)



![2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2503523.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2503524.png)

